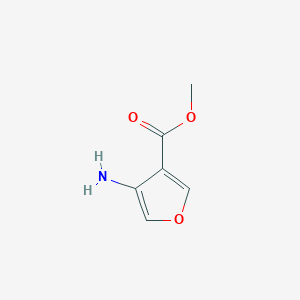

Methyl 4-aminofuran-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7NO3 |

|---|---|

Molecular Weight |

141.12 g/mol |

IUPAC Name |

methyl 4-aminofuran-3-carboxylate |

InChI |

InChI=1S/C6H7NO3/c1-9-6(8)4-2-10-3-5(4)7/h2-3H,7H2,1H3 |

InChI Key |

WUFZNVCXIBDUPF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=COC=C1N |

Origin of Product |

United States |

Iii. Chemical Reactivity and Mechanistic Transformations of Methyl 4 Aminofuran 3 Carboxylate

Transformations Involving the Furan (B31954) Ring System

The furan core, an electron-rich aromatic heterocycle, is susceptible to various transformations that can alter its structure and properties. These include oxidative processes that open the ring, electrophilic and nucleophilic attacks that modify its substitution, and cycloaddition reactions that build more complex polycyclic systems.

The furan ring is prone to oxidation, which can lead to ring-opening and the formation of highly functionalized acyclic compounds. Furan can act as a caged electrophile that, upon oxidation, generates reactive species capable of further transformations. tcichemicals.com Common oxidative conditions involve reagents like N-bromosuccinimide (NBS) or photo-oxidation using air, light, and a photosensitizer. tcichemicals.com

The oxidation of furans can proceed through an endoperoxide intermediate, ultimately yielding 1,4-dicarbonyl compounds. nih.gov For instance, furans with a β-ketoester group at the 2-position undergo oxidative ring-opening catalyzed by Mn(III)/Co(II) under an oxygen atmosphere. nih.gov While specific studies on the oxidation of Methyl 4-aminofuran-3-carboxylate are not detailed, the general mechanism involves the formation of a reactive 4-oxo-enal moiety. This transformation can be used for site-specific labeling of molecules by creating a reactive aldehyde in the structure. tcichemicals.com The presence of the amino and ester groups on the target molecule would significantly influence the stability of intermediates and the final product distribution in such oxidative processes.

The furan ring is inherently electron-rich and typically undergoes electrophilic aromatic substitution rather than nucleophilic substitution. youtube.comyoutube.com The reactivity and regioselectivity are heavily influenced by the substituents. The amino group at the C4 position is a strong activating group and an ortho-, para-director, while the methyl carboxylate group at C3 is a deactivating group and a meta-director.

In this compound, the powerful electron-donating effect of the amino group enhances the nucleophilicity of the furan ring, particularly at the C2 and C5 positions. Therefore, electrophilic substitution is expected to occur preferentially at these sites. Conversely, nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich rings unless there is a good leaving group and strong electron-withdrawing groups are present to stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org Given the electron-donating amino group, SNAr reactions on the furan ring of this compound are considered challenging without further modification.

Furans can function as dienes in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form oxabicyclic adducts. researchgate.netrsc.org These reactions are a powerful tool for constructing complex cyclic systems. researchgate.net The reactivity of the furan as a diene is enhanced by electron-donating substituents. rsc.org

In the case of this compound, the electron-donating amino group activates the furan ring for cycloaddition. Studies on related 2-amino-substituted furans show they readily undergo Diels-Alder reactions with various dienophiles. acs.org The resulting 7-oxanorbornene cycloadducts can be unstable and may undergo subsequent ring-opening or rearrangement, often leading to the formation of highly substituted anilines or phenols upon aromatization. acs.org For example, the reaction of 5-amino-2-furancarboxylic acid methyl ester with dienophiles yields cycloadducts that can be converted to polysubstituted anilines. acs.org

Below is a table summarizing representative cycloaddition reactions with substituted furans.

| Diene | Dienophile | Conditions | Product Type | Yield (%) |

| 2-Carbamate-substituted furan | N-phenylmaleimide | Heat | Oxabicyclic adduct | N/A |

| 2-Carbamate-substituted furan | Dimethyl acetylenedicarboxylate | Heat | Ring-opened adduct | 63% |

| 2-Carbamate-substituted furan | Methyl propiolate | Heat | Phenolic carbamate | 68% |

| 2-Morphilino-5-nitrofuran | Methyl vinyl ketone | 120 °C, 5 h | Phenolic adducts | 20-40% |

This table presents data for related aminofuran systems to illustrate the general reactivity in cycloaddition reactions. acs.org

Reactivity of the Amino Group

The primary amino group at the C4 position is a key site for functionalization, allowing for the introduction of a wide variety of substituents through reactions such as acylation and alkylation, and enabling its use in the synthesis of more complex structures like amides.

The nucleophilic amino group readily participates in acylation and alkylation reactions. Acylation, the reaction with acylating agents like acid chlorides or anhydrides, converts the amine into an amide. This transformation is useful for installing new functional groups or for protecting the amine during subsequent reactions. For instance, acylation of related aminofurans has been achieved using reagents like chloroacetyl chloride. researchgate.net

Alkylation involves the reaction of the amine with alkyl halides or other alkylating agents to form secondary or tertiary amines. These functionalization strategies allow for the modification of the compound's electronic and steric properties and provide handles for further synthetic elaboration.

Amide bond formation is one of the most fundamental transformations in organic and medicinal chemistry. ucl.ac.uk The amino group of this compound can be derivatized to form amides by reacting it with carboxylic acids. This reaction typically requires the use of a coupling reagent to activate the carboxylic acid. ucl.ac.ukorganic-chemistry.org Common coupling reagents include carbodiimides (like EDC), phosphonium (B103445) salts (like T3P®), and uranium salts (like HATU). ucl.ac.uk

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or an anhydride (B1165640), which then reacts with the amine to form the amide bond. youtube.com A patent describes the preparation of Methyl 4-aminofuran-2-carboxylate hydrochloride, which can be neutralized with a base like triethylamine (B128534) to yield the free amine, ready for subsequent derivatization. google.com These strategies allow for the coupling of the aminofuran scaffold to a wide range of carboxylic acid-containing molecules, including amino acids and other bioactive compounds.

Conversion of Carboxylic Acid Groups to Aliphatic Amines in Derivatives

While direct conversion of the ester in this compound to an amine is a multi-step process, the transformation of a carboxylic acid group, in general, to an aliphatic amine is a fundamental reaction in organic synthesis. For derivatives of this compound where the ester has been hydrolyzed to the corresponding carboxylic acid (furan-3-carboxylic acid derivative), this conversion typically proceeds through an amide intermediate.

Amide Formation: The carboxylic acid is first converted into an amide. This can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling reagent or by converting the acid to a more reactive species like an acyl chloride followed by reaction with ammonia (B1221849) or a primary amine. youtube.com

Amide Reduction: The resulting amide is then reduced to an aliphatic amine. A powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), is commonly employed for this transformation. LAH effectively reduces amides to their corresponding amines (1º, 2º, or 3º). libretexts.org

The reaction mechanism for the reduction step involves the nucleophilic addition of a hydride ion from LiAlH₄ to the carbonyl carbon of the amide. This is followed by the elimination of the oxygen atom (coordinated to the aluminum species) to form an iminium ion intermediate, which is then further reduced by another hydride equivalent to yield the final amine. libretexts.org This divergent reactivity, where esters are reduced to alcohols and amides to amines by LAH, is attributed to the different leaving group abilities of the heteroatom substituents; nitrogen is more basic and a poorer leaving group than oxygen. libretexts.org

Table 1: General Scheme for Conversion of a Furan-3-carboxylic Acid Derivative to a Furan-3-ylmethanamine Derivative

| Step | Transformation | Typical Reagents | Product Class |

| 1 | Hydrolysis | NaOH or KOH, H₂O | Furan-3-carboxylic acid |

| 2 | Amide Formation | SOCl₂, then NH₃; or Amine + Coupling Agent | Furan-3-carboxamide |

| 3 | Reduction | LiAlH₄, then H₂O workup | Furan-3-ylmethanamine |

Transformations of the Carboxylate Moiety

The methyl carboxylate group is a key site for chemical modification of the title compound.

Ester Hydrolysis and Transesterification Pathways

The methyl ester of this compound can undergo hydrolysis to yield the corresponding carboxylic acid. This reaction is typically catalyzed by acid or base. studysmarter.co.uk Base-catalyzed hydrolysis (saponification) is often preferred as it is an irreversible process that proceeds to completion. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) ion, yielding the carboxylate salt. Subsequent acidification protonates the carboxylate to give the free carboxylic acid.

Transesterification is another important transformation, allowing the conversion of the methyl ester into other alkyl esters. This process involves reacting the ester with an alcohol in the presence of an acid or base catalyst. google.com For example, reacting this compound with ethanol (B145695) in the presence of a catalyst like scandium(III) triflate (Sc(OTf)₃) could yield Ethyl 4-aminofuran-3-carboxylate. organic-chemistry.org The reaction equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the methanol (B129727) by-product. google.comgoogle.com

Reactions with Electrophilic Reagents (e.g., Diazomethane (B1218177) for Methyl Ester Formation)

While this compound already possesses a methyl ester, the reaction of its corresponding carboxylic acid (formed via hydrolysis) with an electrophilic reagent like diazomethane (CH₂N₂) serves as a mild and highly efficient method to re-form the methyl ester. masterorganicchemistry.com Diazomethane is a potent methylating agent for carboxylic acids. libretexts.org

The mechanism involves a two-step process. First, the acidic proton of the carboxylic acid is transferred to the diazomethane molecule in an acid-base reaction. masterorganicchemistry.comlibretexts.org This generates a carboxylate anion and a methyldiazonium cation (H₃C-N₂⁺). In the second step, the carboxylate anion acts as a nucleophile and attacks the methyl group of the methyldiazonium cation in an Sₙ2 reaction. This results in the formation of the methyl ester and the liberation of nitrogen gas (N₂), a very stable leaving group, which drives the reaction to completion. masterorganicchemistry.comlibretexts.org Due to its toxicity and explosive nature, diazomethane is typically generated and used in solution in situ. libretexts.org

General Mechanistic Investigations of Reaction Pathways

Understanding the fundamental mechanistic processes of the furan ring system is crucial for predicting the reactivity of this compound.

Proton Transfer and Tautomerization Processes in Furan Chemistry

Proton transfer is a fundamental step in many reactions involving furans, particularly in acid-catalyzed processes. acs.org The furan ring can be protonated at either the oxygen atom or one of the carbon atoms. While protonation on the oxygen can occur, it is often a non-productive pathway. quora.com Computational studies have shown that protonation at the α-carbon (C2 or C5) is generally more favorable than at the β-carbon (C3 or C4), leading to a more stable carbocation intermediate. rsc.org This preference is due to better delocalization of the positive charge through resonance involving the oxygen atom. quora.comrsc.org The presence of the amino group at the C4 position in this compound would significantly influence the regioselectivity of protonation.

Tautomerism , the interconversion of structural isomers through proton migration, is also relevant to furan chemistry. wikipedia.org For substituted hydroxyfurans, keto-enol tautomerism is a key process. For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone exists in equilibrium with its enol form, a process catalyzed by both acids and bases. nih.gov For this compound, while keto-enol tautomerism of the ring itself is less common, the compound can exhibit amine-imine tautomerism, where a proton shifts from the amino group to an adjacent carbon atom of the furan ring. This process is analogous to the annular tautomerism seen in other heterocyclic systems like purines and imidazoles. wikipedia.orgnih.gov The stability and π-electron delocalization of these tautomeric forms can be influenced by the solvent environment. nih.gov

Table 2: Potential Protonation Sites on the Furan Ring

| Site of Protonation | Relative Stability | Reason |

| Oxygen | Less Favorable | Leads to a less stable oxonium ion; often a reversible, non-productive step. quora.com |

| α-Carbon (C2, C5) | Generally Most Favorable | Forms a resonance-stabilized carbocation intermediate. rsc.org |

| β-Carbon (C3, C4) | Less Favorable | Leads to a less stable carbocation compared to α-protonation. rsc.org |

Identification and Characterization of Reaction Intermediates

The identification of transient intermediates is key to elucidating reaction mechanisms. In furan chemistry, various intermediates have been proposed and characterized. During electrophilic aromatic substitution, the key intermediate is a resonance-stabilized carbocation, often called a sigma complex or arenium ion. quora.com The stability of this intermediate dictates the rate and regioselectivity of the reaction.

In synthetic routes to furans, such as the Paal-Knorr synthesis, cyclic hemiacetals are crucial intermediates. youtube.com This reaction involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, where one carbonyl group is protonated and then attacked intramolecularly by the enol form of the other carbonyl, leading to a substituted dihydrofuranol intermediate which then dehydrates to the furan. youtube.comacs.org

For reactions involving the functional groups of this compound, tetrahedral intermediates are common. As mentioned, the hydrolysis of the ester proceeds through a tetrahedral intermediate formed by the attack of a nucleophile on the carbonyl carbon. libretexts.org Similarly, reactions at the furan ring that disrupt aromaticity will temporarily form non-aromatic, often charged, intermediates before aromaticity is restored. quora.com The characterization of these intermediates often relies on spectroscopic methods under specific reaction conditions or computational modeling. quora.comacs.org

Kinetic and Thermodynamic Aspects of Transformations

A thorough review of available scientific literature reveals a notable scarcity of specific kinetic and thermodynamic data for the transformations of this compound. While the reactivity of the furan ring system and aromatic amines has been extensively studied in a general sense, quantitative parameters such as reaction rate constants, activation energies, and thermodynamic data (enthalpy, entropy, and Gibbs free energy) for specific reactions involving this compound are not well-documented in publicly accessible research.

For progress in the application of this compound in complex syntheses, dedicated kinetic and thermodynamic studies are imperative. Such studies would involve systematic variation of reaction conditions (temperature, concentration, catalysts) and the use of techniques like UV-Vis spectroscopy, NMR spectroscopy, and calorimetry to determine the key parameters governing its chemical transformations.

Functional Group Interconversions and Modulations

The synthetic utility of this compound is underscored by the chemical versatility of its amino and ester functionalities, which allow for a variety of functional group interconversions. These transformations pave the way for the synthesis of a diverse array of more complex molecules.

One of the primary reactions of the amino group is acylation . This transformation is crucial for the introduction of various acyl groups, which can serve as protecting groups or as precursors for further chemical modifications. For instance, the acylation of the related Methyl 4-aminofuran-2-carboxylate has been documented. In a representative procedure, the reaction with trifluoroacetic anhydride ((CF₃CO)₂O) in dichloromethane (B109758) at low temperatures (0-10°C) yields the corresponding trifluoroacetylamino derivative. google.com This reaction highlights the nucleophilic character of the amino group and its susceptibility to reaction with electrophilic acylating agents.

Furthermore, the amino group can serve as a handle for the construction of fused heterocyclic systems through cyclocondensation reactions . By reacting with bifunctional electrophiles, the amino and an adjacent C-H or functionalized position on the furan ring can participate in ring-closing reactions, leading to the formation of novel polycyclic architectures. For example, copper-catalyzed reactions of related aminofuran derivatives have been shown to yield various fused heterocycles. nih.gov

The ester functionality of this compound also offers a site for chemical modification. Saponification of the methyl ester to the corresponding carboxylic acid can be achieved under basic conditions, providing a different functional handle for further reactions such as amide bond formation or conversion to other carboxylic acid derivatives.

The following table summarizes some of the potential functional group interconversions of this compound based on the reactivity of related compounds. It is important to note that these are proposed transformations and would require experimental validation for this specific substrate.

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| Methyl 4-aminofuran-2-carboxylate | (CF₃CO)₂O, Dichloromethane | Methyl 4-(trifluoroacetylamino)furan-2-carboxylate | Acylation | google.com |

| Methyl 4-aminofuran-2-carboxylate Hydrochloride | Triethylamine, Ethyl acetate | Methyl 4-aminofuran-2-carboxylate | Deprotonation | google.com |

Further research into the specific reaction conditions, yields, and substrate scope for these and other functional group interconversions of this compound is essential to fully exploit its potential as a versatile building block in organic synthesis.

Iv. Advanced Spectroscopic and Structural Elucidation of Methyl 4 Aminofuran 3 Carboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the interactions of atomic nuclei with an external magnetic field, NMR provides information on the connectivity of atoms and their spatial relationships. For Methyl 4-aminofuran-3-carboxylate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR for Chemical Shift and Multiplicity Analysis

Proton (¹H) NMR spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton, while the multiplicity (e.g., singlet, doublet, triplet) describes the number of adjacent, non-equivalent protons.

For this compound, the electron-donating amino group (-NH₂) at the C4 position and the electron-withdrawing methyl carboxylate group (-COOCH₃) at the C3 position significantly influence the chemical shifts of the furan (B31954) ring protons. The amino group increases electron density, shielding nearby protons (shifting them to a lower ppm), whereas the carboxylate group decreases electron density, deshielding them (shifting them to a higher ppm).

While specific experimental data for this compound is not widely published, data for its isomer, Methyl 4-aminofuran-2-carboxylate hydrochloride, shows furan protons as doublets at approximately 7.24 ppm and 6.8 ppm. google.com Based on established substituent effects in furan rings, a predicted ¹H NMR spectrum for this compound in a solvent like CDCl₃ would feature distinct signals for the two furan ring protons (H-2 and H-5), the methyl ester protons, and the amine protons. rsc.orgresearchgate.net The protons of the amino group are often observed as a broad singlet, and their chemical shift can vary depending on solvent, concentration, and temperature. nih.gov

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~7.8 - 8.0 | Doublet (d) | ~2.0 - 3.0 |

| H-5 | ~7.0 - 7.2 | Doublet (d) | ~2.0 - 3.0 |

| O-CH₃ | ~3.8 | Singlet (s) | N/A |

| NH₂ | ~4.0 - 5.5 (broad) | Singlet (s) | N/A |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its electronic environment. The chemical shifts in furans are particularly sensitive to the electronic properties of substituents. publish.csiro.auacs.org

For this compound, four signals are expected for the furan ring carbons and two additional signals for the carboxyl and methyl carbons. The C4 carbon, bonded to the electron-donating amino group, is expected to be significantly shielded (lower ppm). Conversely, the C3 carbon, attached to the electron-withdrawing carboxylate group, will be deshielded (higher ppm). The carbonyl carbon of the ester group will appear at the lowest field (highest ppm value). acs.org

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165 |

| C4 | ~145 - 150 |

| C2 | ~140 - 145 |

| C5 | ~115 - 120 |

| C3 | ~105 - 110 |

| O-CH₃ | ~51 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. rsc.org For this compound, a COSY spectrum would show a cross-peak between the furan protons H-2 and H-5, confirming their coupling through the furan ring oxygen, a characteristic feature of furans.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. bldpharm.com This technique is invaluable for definitively assigning which proton is attached to which carbon. For the target molecule, HSQC would show correlations between:

The H-2 signal and the C-2 signal.

The H-5 signal and the C-5 signal.

The methyl proton signal and the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). rsc.orghmdb.ca HMBC is key to connecting the different fragments of the molecule. For this compound, key HMBC correlations would include:

The methyl protons (-OCH₃) to the carbonyl carbon (C=O) and the C-3 carbon.

The H-2 proton to C-3, C-4, and potentially the C=O carbon.

The H-5 proton to C-3 and C-4.

The amine protons (NH₂) to C-4 and C-5.

These 2D NMR techniques, used in combination, allow for the complete and unambiguous assignment of the molecule's complex structure. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of a molecule, as the exact mass is unique to a specific combination of atoms. For this compound (C₆H₇NO₃), the calculated exact mass provides a definitive confirmation of its chemical formula. rsc.org

HRMS Data for this compound

| Ion Formula | Ion Type | Calculated Exact Mass (m/z) |

| [C₆H₇NO₃+H]⁺ | [M+H]⁺ | 142.0499 |

| [C₆H₇NO₃+Na]⁺ | [M+Na]⁺ | 164.0318 |

Fragmentation Pattern Analysis for Structural Features

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing the pattern of these fragments provides a fingerprint of the molecule's structure. For this compound, the fragmentation would be dictated by the functional groups present.

Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). nih.gov The presence of the amino group follows the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight (141 for C₆H₇NO₃). nih.gov The furan ring itself can also undergo characteristic cleavage.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Lost Fragment | Identity of Fragment |

| 141 | - | Molecular Ion (M⁺) |

| 110 | -OCH₃ | Loss of the methoxy (B1213986) group |

| 82 | -COOCH₃ | Loss of the methyl carboxylate group |

| 59 | -C₄H₂NO | Loss of the aminofuran ring fragment |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the gold standard for the unequivocal determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a detailed molecular portrait.

For derivatives of this compound, X-ray crystallography has been instrumental in confirming their molecular structures. For instance, the crystal structure of methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate, a related compound, was determined using this method. The analysis revealed a monoclinic crystal system with the space group C2/c. researchgate.net The crystal structure is stabilized by various hydrogen bonds, including N−H···N and N−H···O interactions, as well as C−H···π interactions. researchgate.net

In a study of methyl 4-amino-3-phenylisothiazole-5-carboxylate, a compound analogous to the furan series, X-ray crystallography identified two polymorphic forms—one non-centrosymmetric and one centrosymmetric—which differ primarily in their intermolecular interactions and stacking of π-systems. researchgate.net This highlights the capability of X-ray crystallography to discern subtle structural variations.

Key Crystallographic Data for a Derivative, Methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 12.3069(8) |

| b (Å) | 9.7023(7) |

| c (Å) | 24.812(2) |

| β (°) | 94.862(6) |

| Z | 8 |

This table presents crystallographic data for a related pyran derivative to illustrate the type of information obtained from X-ray analysis. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., NH, Carbonyl)

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a characteristic fingerprint of the compound.

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups:

N-H Stretching: The primary amine (NH₂) group typically exhibits one or two bands in the region of 3100-3500 cm⁻¹. utdallas.edu

C=O Stretching: The ester carbonyl (C=O) group gives rise to a strong, sharp absorption band, generally in the range of 1710-1735 cm⁻¹. utdallas.edupressbooks.pub

C-O Stretching: The ester C-O bond will show a stretching vibration in the 1000-1300 cm⁻¹ region.

C-H Stretching: Aromatic or heteroaromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are found just below 3000 cm⁻¹. lumenlearning.comlibretexts.org

Furan Ring Vibrations: The furan ring itself will have characteristic C=C and C-O-C stretching vibrations. Aromatic C=C stretching typically occurs in the 1400-1600 cm⁻¹ region. lumenlearning.com

Characteristic Infrared Absorption Ranges for Key Functional Groups:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3100 - 3500 |

| Carbonyl (C=O) | Stretch | 1710 - 1735 |

| Alkene (C=C) | Stretch | 1640 - 1680 |

| Aromatic C-C | In-ring Stretch | 1400 - 1600 |

| C-O | Stretch | 1000 - 1300 |

This table provides a general guide to the expected IR absorption regions for the functional groups present in the target molecule and its derivatives. utdallas.edulumenlearning.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial analytical technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. The experimentally determined percentages are then compared with the calculated theoretical values for a proposed molecular formula. This comparison serves to validate the empirical formula of the synthesized compound. For this compound (C₆H₇NO₃), the theoretical elemental composition would be calculated and then matched against the experimental results to confirm its atomic constitution.

Advanced Analytical Techniques for Purity Assessment and Reaction Monitoring (e.g., TLC, GC-MS, HPLC)

A suite of advanced analytical techniques is employed to assess the purity of this compound and to monitor the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to qualitatively monitor the progress of a chemical reaction by separating the components of a mixture. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the disappearance of reactants and the appearance of the product spot can be visualized, indicating the reaction's progression towards completion.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to separate volatile compounds and to identify them based on their mass-to-charge ratio and fragmentation pattern. This technique is invaluable for assessing the purity of the final product and for identifying any volatile impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and versatile technique used for the separation, identification, and quantification of components in a mixture. It is particularly useful for non-volatile or thermally unstable compounds. HPLC can be used to determine the purity of this compound with a high degree of accuracy. For instance, HPLC has been used in the analysis of related amino compounds to characterize and quantify their presence in complex mixtures. nih.gov Some suppliers of this compound provide HPLC data to certify the purity of their material. bldpharm.com

V. Theoretical and Computational Investigations of Methyl 4 Aminofuran 3 Carboxylate

Quantum Chemical Calculations for Molecular Properties and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the equilibrium geometry of a molecule. chemijournal.comresearchgate.netmaterialsciencejournal.org The process involves finding the lowest energy conformation on the potential energy surface, which corresponds to the most stable three-dimensional arrangement of the atoms. chemijournal.com For Methyl 4-aminofuran-3-carboxylate, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be performed to predict its structural parameters. materialsciencejournal.org

The optimization process yields critical data, including bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data if available, for instance, from X-ray crystallography, to validate the computational model. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Example)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Lengths | C=C (furan ring) | ~1.37 Å |

| C-N (amino) | ~1.38 Å | |

| C=O (ester) | ~1.22 Å | |

| C-O (ester) | ~1.35 Å | |

| Bond Angles | O-C-C (furan ring) | ~108° |

| H-N-H (amino) | ~115° | |

| O=C-O (ester) | ~125° |

Note: This table is illustrative and contains expected, not experimentally confirmed, values.

Following geometry optimization, a vibrational frequency analysis is typically performed to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. chemijournal.com The calculations determine the frequencies and intensities of the fundamental vibrational modes of the molecule.

Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or rocking. researchgate.net For this compound, this analysis would predict characteristic frequencies for the N-H stretching of the amino group, the C=O stretching of the carboxylate group, and various vibrations associated with the furan (B31954) ring. These predicted spectra are invaluable for interpreting experimental spectroscopic data. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative Example)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Amino (NH₂) | Symmetric Stretch | ~3400 cm⁻¹ |

| Amino (NH₂) | Asymmetric Stretch | ~3500 cm⁻¹ |

| Ester (C=O) | Stretch | ~1720 cm⁻¹ |

| Furan Ring | C-O-C Stretch | ~1100 cm⁻¹ |

Note: This table is illustrative and contains expected, not experimentally confirmed, values.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. thaiscience.info

The HOMO energy is related to the ionization potential and represents the ability of a molecule to donate an electron. Regions of high HOMO density indicate likely sites for electrophilic attack. thaiscience.info

The LUMO energy is related to the electron affinity and signifies the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack. thaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. chemijournal.comchalcogen.ro For this compound, the analysis would likely show the HOMO localized on the electron-rich furan ring and amino group, while the LUMO might be centered on the electron-withdrawing carboxylate group.

Table 3: Frontier Molecular Orbital Energies and Related Parameters (Illustrative Example)

| Parameter | Description | Predicted Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.8 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

| ΔE (Gap) | E(LUMO) - E(HOMO) | 4.6 |

Note: This table is illustrative and contains expected, not experimentally confirmed, values.

Electronic Structure and Reactivity Descriptors

Beyond FMO analysis, other computational tools can provide a more detailed picture of the electronic landscape and reactivity of a molecule.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. tci-thaijo.org It maps the electrostatic potential onto the electron density surface.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are attractive to electrophiles. In this compound, these would likely be found near the oxygen atoms of the carboxylate and furan ring, and potentially the nitrogen atom.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are susceptible to nucleophilic attack. These would be expected around the hydrogen atoms of the amino group and the methyl group. chemijournal.com

Green regions denote neutral or non-polar areas.

The MEP surface provides a comprehensive, three-dimensional view of the charge distribution and is a valuable guide to understanding intermolecular interactions. tci-thaijo.org

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis structure, charge distribution, and intramolecular charge transfer (ICT) within a molecule. uni-muenchen.dedergipark.org.tr It examines interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy using second-order perturbation theory. uni-muenchen.de

Table 4: Significant Donor-Acceptor Interactions from NBO Analysis (Illustrative Example)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N) | π* (C=C) | High |

| LP (O-furan) | π* (C=C) | Moderate |

| π (C=C) | π* (C=O) | Moderate |

Note: LP denotes a lone pair orbital, and π denotes an antibonding pi orbital. This table is illustrative.*

Computational Studies on Electron Affinities and Gas-Phase Basicities of Derivatives

Theoretical calculations are instrumental in determining the electron affinity (EA) and gas-phase basicity (GPB) of molecules. These parameters offer fundamental insights into the electronic nature of a compound and its derivatives. Electron affinity relates to the ability of a molecule to accept an electron, while gas-phase basicity quantifies its proton affinity in the absence of solvent effects.

For derivatives of this compound, computational methods such as Density Functional Theory (DFT) and ab initio calculations could be employed to predict how different substituents on the furan ring or the amino group would modulate these properties. Such studies would typically involve geometry optimization of the neutral and charged species, followed by frequency calculations to obtain thermodynamic data.

Hypothetical Data Table on Calculated Electron Affinities and Gas-Phase Basicities of Substituted this compound Derivatives:

| Substituent (R) at C2/C5 | Calculated Electron Affinity (eV) | Calculated Gas-Phase Basicity (kJ/mol) |

| -H (parent molecule) | Data not available | Data not available |

| -NO₂ | Data not available | Data not available |

| -CN | Data not available | Data not available |

| -CH₃ | Data not available | Data not available |

| -OCH₃ | Data not available | Data not available |

Note: This table is illustrative. Specific computational data for this compound and its derivatives are not available in the cited literature.

Computational Mechanistic Elucidation of Reactions

Computational chemistry plays a crucial role in mapping out the intricate details of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

Theoretical studies can elucidate the step-by-step mechanism of reactions involving this compound. By mapping the potential energy surface, researchers can identify the most favorable reaction pathways. This involves locating and characterizing the structures of reactants, intermediates, transition states, and products. The energy barriers associated with the transition states provide critical information about the reaction kinetics. For instance, in cycloaddition reactions, which are common for furan systems, computational analysis can reveal the concerted or stepwise nature of the mechanism.

Many reactions can yield multiple products, and predicting the regioselectivity and stereoselectivity is a key challenge in organic synthesis. Computational models can predict the preferred outcome by comparing the activation energies of the different possible reaction pathways. For reactions involving this compound, such as electrophilic substitution or multicomponent reactions, DFT calculations can be used to determine which regioisomers or stereoisomers are more likely to form. For example, in the synthesis of substituted 2-aminofurans, computational studies have shown that cycloaddition regioselectivity can be very high. rsc.orgnih.gov

Molecular Modeling for Investigating Molecular Interactions (excluding clinical aspects)

Molecular modeling techniques are essential for understanding how a molecule like this compound might interact with other molecules, which is fundamental for its application in materials science and as a scaffold in medicinal chemistry.

Once a hypothesis about a molecular interaction is proposed, computational methods can be used to validate it. Techniques such as molecular docking and molecular dynamics (MD) simulations can model the interaction between this compound and a target protein or another molecule. These simulations provide insights into the binding mode, the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces), and the stability of the resulting complex.

A significant application of molecular modeling is the prediction of binding affinities. By calculating the free energy of binding for a series of derivatives of the this compound scaffold, researchers can prioritize which compounds to synthesize and test. This computational screening can significantly accelerate the discovery of molecules with desired properties. Methods for these predictions range from scoring functions in molecular docking to more rigorous but computationally expensive free energy perturbation (FEP) and thermodynamic integration (TI) calculations.

Vi. Applications and Research Perspectives of Methyl 4 Aminofuran 3 Carboxylate As a Synthetic Scaffold

Role as a Key Building Block in Complex Organic Synthesis

The strategic placement of the amino and ester functionalities on the furan (B31954) core makes Methyl 4-aminofuran-3-carboxylate an ideal starting material for constructing elaborate molecular structures. These groups can be manipulated independently or used in concert to direct the formation of new rings and introduce a variety of substituents.

The furan nucleus is a common motif in natural products and drug molecules. nih.gov The development of efficient methods for creating polysubstituted furans is a significant area of research in organic chemistry. nih.gov While many synthetic strategies exist for building the furan ring from acyclic precursors rsc.orgrsc.org, this compound provides a pre-formed core that can be further elaborated. The existing amino and ester groups can be modified, and the furan ring itself can undergo substitution reactions, allowing for the synthesis of a broad range of furan derivatives with diverse substitution patterns. General methods for synthesizing polysubstituted furans often involve the reaction of sulfur ylides with acetylenic esters, which can produce furan-3-carboxylates, furan-3,4-dicarboxylates, and furan-2,3,4-tricarboxylates in moderate to good yields. nih.govrsc.org

The furan ring of this compound can be selectively reduced to afford the corresponding dihydro- and tetrahydrofuran (B95107) derivatives. These saturated and partially saturated heterocyclic systems are important structural motifs in many biologically active compounds. The reduction of the furan double bonds leads to stereocenters, opening pathways to chiral molecules with specific three-dimensional arrangements. For example, compounds such as Methyl (3R,4R)-4-aminotetrahydrofuran-3-carboxylate hydrochloride are examples of the types of saturated systems that can be accessed. bldpharm.com The synthesis of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides is of interest for producing compounds with valuable therapeutic properties, highlighting the importance of accessing these saturated scaffolds. google.com The transformation from the aromatic furan to the saturated tetrahydrofuran ring significantly alters the geometry and electronic properties of the molecule, providing access to a different chemical space for research and drug discovery.

One of the most powerful applications of the this compound scaffold is its use in the synthesis of fused heterocyclic systems. The vicinal amino and ester groups are perfectly positioned to act as synthons for building an additional ring onto the furan core. By reacting the scaffold with appropriate bifunctional reagents, a variety of fused bicyclic and polycyclic architectures can be constructed.

Furopyrimidines : These are among the most studied derivatives. The reaction of aminofuran precursors with reagents like formamide (B127407), nitriles, or orthoethers can lead to the formation of the pyrimidine (B1678525) ring fused to the furan. researchgate.net For instance, 2-amino-4,5-disubstituted furan-3-carbonitriles can be cyclized with formamide to yield 4-amino-5,6-disubstituted-furo[2,3-d]pyrimidines. researchgate.net Similarly, Furo[3,4-d]pyrimidine derivatives have been synthesized and shown to possess antineoplastic activity. nih.gov The versatility of this approach allows for the creation of diverse furopyrimidine libraries for biological screening. researchgate.netinformahealthcare.com

Furopyridines : The synthesis of furo[2,3-b]pyridines, which are of growing interest in medicinal chemistry as kinase inhibitors, can be achieved through various synthetic routes, often involving the cyclization onto a pyridine (B92270) or furan precursor. nih.gov The aminofuran scaffold provides a direct route to such structures. For example, 3-aminofuro[2,3-b]pyridines can be further functionalized to produce derivatives with potential antianaphylactic activity. nih.gov

The table below summarizes representative transformations of aminofuran analogues to form fused heterocyclic systems.

| Starting Material Type | Reagent | Fused System | Reference |

| 2-Amino-4,5-diphenylfuran-3-carbonitrile | Formamide | 4-Amino-5,6-diphenylfuro[2,3-d]pyrimidine | researchgate.net |

| 2-Amino-3-cyanofuran | Acetonitrile | 4-Aminofuro[2,3-d]pyrimidine | researchgate.net |

| 2-Amino-3-ethoxycarbonylfuran | Formamide | Furo[2,3-d]pyrimidin-4-one | researchgate.net |

| 2-Phenyl-4-phenylamino-6-methyl-5-pyrimidinecarboxylic acid | Thionyl chloride (SOCl₂) | Furo[3,4-d]pyrimidine | nih.gov |

| 3-Aminofuro[2,3-b]pyridine derivative | Dimethylformamide / POCl₃ | Furo[2,3-b]pyridine formamidine | nih.gov |

This table is interactive. Scroll to view more data.

The reactivity of the amino and ester functional groups provides numerous avenues for molecular diversification. These manipulations allow for the fine-tuning of the molecule's properties, such as solubility, polarity, and biological activity.

Amine Group Manipulations : The primary amino group can undergo a wide range of reactions. It can be acylated to form amides, alkylated to secondary or tertiary amines, or used in condensation reactions to form imines. Furthermore, it can be diazotized and subsequently replaced by a variety of other functional groups (e.g., hydroxyl, halogens) via Sandmeyer-type reactions.

Ester Group Manipulations : The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for further modifications, such as the formation of amides or other esters. The ester can also be reduced to a primary alcohol.

Ring-Based Manipulations : The furan ring itself can participate in electrophilic aromatic substitution reactions, although the activating nature of the amino group must be considered in directing the regioselectivity of such transformations.

A patent for a related compound, methyl 4-aminofuran-2-carboxylate, describes the conversion of the amine to a trifluoroacetamide-protected amine, demonstrating a common strategy for functional group manipulation. google.com

The ability to generate a wide array of derivatives through the strategies outlined above makes this compound an excellent scaffold for combinatorial chemistry and the construction of chemical libraries. By systematically varying the substituents on the furan ring, modifying the core functional groups, and creating different fused heterocyclic systems, large collections of related but structurally distinct compounds can be synthesized. These libraries are invaluable tools in drug discovery and chemical biology, as they can be screened against various biological targets to identify new lead compounds. The principle of using a central scaffold to generate a library of inhibitors is a well-established strategy in medicinal chemistry, as seen with scaffolds like 4-aminopyrazolopyrimidine. nih.gov

Scaffold Design in Medicinal Chemistry Research

The furan ring and its fused derivatives are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds. The this compound scaffold provides a robust foundation for designing novel therapeutic agents by mimicking the core structures of known drugs or by exploring new chemical space.

The strategy of "scaffold hopping," where the core of a known active molecule is replaced with a different, often isosteric or bioisosteric, ring system, is a common tactic in drug design. niper.gov.in The aminofuran scaffold can serve as a bioisosteric replacement for other aromatic or heterocyclic rings, such as benzene, pyridine, or pyrimidine, in existing drug molecules.

Fused systems derived from this scaffold are of particular interest. For example, furo[2,3-d]pyrimidine (B11772683) derivatives have been investigated as potent anticancer agents, acting as tyrosine kinase inhibitors. informahealthcare.com Pyrido[3',2':4,5]furo[3,2-d]pyrimidines have been synthesized and identified as potent inhibitors of phosphodiesterase type 4 (PDE4), a target for treating asthma and COPD. nih.gov The benzofuran (B130515) scaffold, a related structure, is also a promising framework for developing antimicrobial and anticancer agents. nih.gov The inherent structural features of this compound make it an attractive starting point for the rational design of inhibitors for various enzymes, such as kinases and phosphatases, where the amino group can act as a crucial hydrogen bond donor to interact with the protein's hinge region.

The following table highlights some biologically active fused furan systems and their therapeutic targets, underscoring the potential of derivatives from the this compound scaffold.

| Fused Furan System | Biological Target/Activity | Reference |

| Furo[2,3-d]pyrimidine | Antitumor (Tyrosine Kinase Inhibitors) | informahealthcare.com |

| Furo[3,4-d]pyrimidine | Antineoplastic | nih.gov |

| Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | Phosphodiesterase type 4 (PDE4) Inhibitor | nih.gov |

| Furo[2,3-b]pyridine | Antianaphylactic | nih.gov |

| Furo[2,3-b]pyridine | Kinase Inhibitor Scaffold | nih.gov |

This table is interactive. Scroll to view more data.

Development of Novel Heterocyclic Frameworks with Tunable Properties

The inherent reactivity of this compound makes it an exceptional starting material for synthesizing a wide array of heterocyclic frameworks. The electron-rich furan ring, combined with the nucleophilic amino group and the electrophilic ester, allows for a multitude of chemical transformations. pressbooks.pubresearchgate.net This multifunctionality enables chemists to construct novel fused and substituted heterocycles with properties that can be finely adjusted for various applications. nih.gov

Researchers have successfully utilized this scaffold to create more complex structures. For instance, the amino group can react with various electrophiles to form new ring systems, while the ester group can be modified or involved in cyclization reactions. The furan ring itself can participate in cycloaddition reactions, further expanding the structural diversity achievable from this starting material. rsc.orgresearchgate.net The ability to systematically modify the molecule at multiple sites allows for the tuning of electronic, steric, and photophysical properties, which is critical for developing materials for organic electronics and functional dyes.

A notable application is in the synthesis of furo[2,3-b]pyridines and furo[2,3-d]pyrimidines, which are classes of compounds with significant biological activity. researchgate.net The reaction of acetyl-containing furan-3-carboxylates with hydrazines to form hydrazones is another example of its utility in building diverse heterocyclic systems. researchgate.net

Interactive Table: Examples of Heterocyclic Systems Derived from Aminofuran Scaffolds

| Starting Material/Core | Reaction Type | Resulting Heterocyclic Framework | Potential Applications |

|---|---|---|---|

| This compound | Condensation with dicarbonyls | Fused Pyridazines, Pyrazines | Pharmaceuticals, Materials Science |

| Furan ring | Diels-Alder Cycloaddition | Polycyclic ethers | Natural Product Synthesis |

| 2-Aminofuran derivatives | Cyclization | Furo[2,3-b]pyridines, Furo[2,3-d]pyrimidines | Biologically active compounds |

Mechanistic Probes for Molecular Interactions and Target Identification

The aminofuran framework is a valuable tool for designing molecular probes to investigate reaction mechanisms and identify biological targets. By attaching reporter groups like fluorophores or affinity tags to the aminofuran core, scientists can monitor the molecule's behavior in complex chemical or biological environments.

For example, derivatives of the aminofuran scaffold, such as benzofurans, have been developed as imaging agents for detecting β-amyloid plaques associated with Alzheimer's disease. nih.gov Specifically, 18F-labeled benzofuran derivatives have shown a high affinity for these plaques, enabling their visualization in brain tissue. nih.gov This highlights the potential of using these scaffolds to create diagnostic tools. Furthermore, the development of new benzofuran derivatives as STING agonists demonstrates their utility in modulating immune responses, with potential applications in creating broad-spectrum antivirals. nih.gov The ability to synthesize and test a series of these compounds allows for the identification of structure-activity relationships, which is crucial for optimizing their function as molecular probes or therapeutic agents. nih.gov

Potential in Agrochemical Scaffold Development

The search for new and effective agrochemicals is a critical area of research, and this compound serves as a promising starting point for the discovery of novel pesticides and herbicides. The furan ring is a structural motif found in numerous natural and synthetic compounds with biological activity. nih.govresearchgate.net The aminofuran scaffold provides a versatile platform for creating libraries of compounds for screening in agrochemical applications. google.comgoogle.com

The strategy involves modifying the core structure to explore structure-activity relationships (SAR). By introducing various substituents, chemists can alter the compound's herbicidal, fungicidal, or insecticidal properties. nih.govorientjchem.org For instance, derivatives of aminophosphonic acids containing a thiophene (B33073) moiety, a related five-membered heterocycle, have been synthesized and tested for their phytotoxicity, showing varying degrees of impact on different plant species. mdpi.com This indicates the potential for developing selective herbicides. The modularity of syntheses starting from aminofuran-like cores facilitates the rapid generation of diverse chemical libraries, accelerating the discovery of new agrochemical leads. researchgate.netmdpi.com

Future Research Directions and Emerging Methodologies

The continued exploration of this compound and its derivatives is poised to benefit from emerging synthetic methodologies and a deeper understanding of its reactivity.

A key area of future research is the development of asymmetric methods to produce chiral aminofuran derivatives. While the parent molecule is achiral, introducing stereocenters can dramatically influence the biological activity of the resulting compounds. nih.govnih.govrsc.org Often, only one enantiomer of a chiral molecule is responsible for its desired therapeutic or agrochemical effect. researchgate.net

Current research in asymmetric synthesis focuses on using chiral catalysts or auxiliaries to control the stereochemical outcome of reactions. rsc.orgpsu.eduyoutube.com For example, palladium-catalyzed enantioselective C-H activation has been used to synthesize chiral benzofuranones. acs.org Similarly, catalytic asymmetric Henry reactions have been employed to create chiral benzofuryl β-amino alcohols. rsc.org The development of efficient and scalable asymmetric routes will be crucial for accessing novel and more effective chiral compounds derived from the aminofuran scaffold. mdpi.com

Discovering new chemical transformations of the aminofuran system is another exciting research frontier. This involves exploring its reactivity with novel catalysts, unconventional activation methods like photochemistry, or new classes of reagents. The furan ring can participate in various cycloaddition reactions, such as [4+3] cycloadditions, which can lead to complex polycyclic structures. rsc.orgnih.gov A transannular [4+3] cycloaddition has been demonstrated in the synthesis of the core structure of cortistatins, showcasing the potential for complex molecule synthesis. nih.gov Systematically studying the reactions of aminofurans with different reagents will expand their synthetic utility and deepen the fundamental understanding of their chemical behavior. researchgate.netresearchgate.net

Flow chemistry and automated synthesis are transforming chemical manufacturing by offering improved safety, reproducibility, and the ability to rapidly synthesize and screen large compound libraries. rsc.orgnih.gov Applying these technologies to the synthesis of aminofuran derivatives is a promising future direction.

Flow chemistry allows for precise control over reaction conditions, often leading to higher yields and cleaner products. rsc.org Developing flow-based synthetic routes will accelerate the creation of compound libraries for high-throughput screening. Integrating flow reactors with automated purification and analysis systems can create fully automated platforms for synthesis. This would enable the rapid and efficient exploration of the chemical space around the aminofuran scaffold, significantly speeding up the discovery of new molecules with desired properties for pharmaceutical and agrochemical applications. nih.gov

Advanced Computational Design and Virtual Screening for Derivative Development

The exploration of this compound as a foundational scaffold for novel chemical entities is significantly accelerated by advanced computational design and virtual screening methodologies. These in-silico techniques offer a rapid and cost-effective alternative to traditional high-throughput screening (HTS) in the early stages of drug discovery and materials science. frontiersin.org By leveraging computational power, researchers can design and evaluate vast virtual libraries of derivatives, prioritizing those with the highest probability of desired activity and optimal pharmacokinetic profiles.

The process often begins with structure-based virtual screening (SBVS), where a three-dimensional model of a biological target (such as an enzyme or receptor) is used to dock potential ligands. frontiersin.org For instance, derivatives of the this compound scaffold can be virtually screened against the active sites of specific targets. Molecular docking simulations, using tools like AutoDock Vina, calculate the binding affinity and predict the binding mode of each derivative, providing insights into the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. frontiersin.orgmdpi.com Recent studies on other furan-based compounds have successfully used these methods to identify potent inhibitors for various enzymes. For example, in a study on furan-1,3,4-oxadiazole derivatives, virtual screening identified compounds with strong binding affinities to human tyrosinase (hTYR) and tyrosinase-related protein-1 (hTYRP1), key enzymes in melanogenesis. mdpi.com The most promising candidates from this screening, BF4 and BF5, exhibited binding affinities of -11.50 kcal/mol and -13.30 kcal/mol, respectively, which were superior to the standard inhibitor. mdpi.com

Pharmacophore modeling is another powerful tool used in conjunction with virtual screening. researchgate.net A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. researchgate.net By creating a pharmacophore model based on the this compound core and known active compounds, it is possible to rapidly search large chemical databases for novel molecules that fit the model.

To further refine the results from docking and pharmacophore screening, molecular dynamics (MD) simulations are employed. MD simulations provide a dynamic view of the ligand-target complex over time, typically on the nanosecond scale, assessing the stability of the predicted binding mode. mdpi.com This computational analysis helps to confirm that the derivative remains stably bound within the active site of the target. mdpi.com The combination of these computational strategies provides a robust platform for designing and prioritizing new derivatives of this compound for synthesis and experimental testing.

Interactive Data Table: Virtual Screening of Hypothetical this compound Derivatives

This table presents representative data from a hypothetical virtual screening study of derivatives based on the this compound scaffold against a target enzyme.

| Derivative ID | Modification on Scaffold | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) | Key Interacting Residues |

|---|---|---|---|---|

| MAF-001 | N-acetyl group | -7.8 | 850 | SER120, PHE250 |

| MAF-002 | N-benzoyl group | -9.5 | 85 | TYR98, LEU245, ASN122 |

| MAF-003 | Ester hydrolysis to acid | -8.2 | 450 | ARG210, SER120 |

| MAF-004 | Amide formation with glycine | -8.9 | 210 | ARG210, TYR98, GLU150 |

| MAF-005 | N-phenylsulfonamide | -10.1 | 45 | TYR98, LEU245, TRP180 |

Q & A

Q. What are the common synthetic routes for Methyl 4-aminofuran-3-carboxylate, and what key steps ensure high yield?

this compound is typically synthesized via multi-step reactions involving furan ring functionalization and carboxylate ester formation. A common approach includes:

- Amination : Introducing the amino group at the 4-position of the furan ring using nitration followed by reduction.

- Esterification : Reacting the carboxylic acid intermediate with methanol under acid catalysis. Critical steps involve controlling reaction temperature to avoid side reactions (e.g., over-oxidation) and using chromatographic purification (e.g., flash chromatography) to isolate the product. NMR and HPLC are essential for verifying intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR identify functional groups and confirm substitution patterns (e.g., aminofuran protons at δ 6.5–7.0 ppm).

- HPLC : Quantifies purity by comparing retention times against standards.

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 156). Cross-validation with X-ray crystallography (if crystals are obtainable) enhances structural certainty .

Advanced Research Questions

Q. How can X-ray crystallography resolve disorder in this compound crystal structures?

Disorder in crystal structures arises from flexible moieties (e.g., ester groups). Strategies include:

- Refinement Tools : Use SHELXL to model anisotropic displacement parameters and split positions for disordered atoms .

- Validation : Check using Mercury CSD’s packing analysis to identify intermolecular interactions stabilizing specific conformations .

- Data Quality : High-resolution data (<1.0 Å) minimizes ambiguity. If disorder persists, computational modeling (DFT) can complement experimental data .

Q. How should researchers address discrepancies between computational and experimental ring puckering parameters?

Cremer-Pople puckering coordinates quantify non-planarity in furan rings . If computational models (e.g., DFT-optimized geometries) conflict with crystallographic

- Solvent Effects : Simulate the crystal environment (e.g., using periodic boundary conditions) to account for packing forces.

- Torsional Analysis : Compare experimental torsion angles (from Mercury CSD) with computed values to identify steric or electronic mismatches .

Q. What experimental designs mitigate side reactions (e.g., acylation) during synthesis?

- Protecting Groups : Temporarily block the amino group using Boc or Fmoc to prevent unwanted acylation .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for selective esterification without side reactions.

- In Situ Monitoring : Use FTIR to track reaction progress (e.g., disappearance of –COOH peaks at 1700 cm⁻¹) .

Q. How can researchers validate the metabolic stability of this compound in drug discovery?

- In Vitro Assays : Incubate the compound with liver microsomes and quantify parent compound depletion via LC-MS.

- Structural Modifications : Introduce electron-withdrawing groups (e.g., –CF₃) to reduce oxidative metabolism.

- Computational Predictors : Use ADMET software (e.g., SwissADME) to estimate metabolic sites and guide experimental design .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.